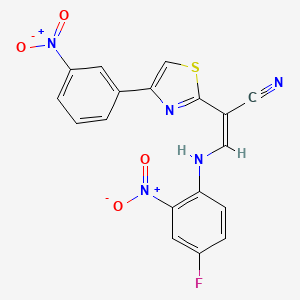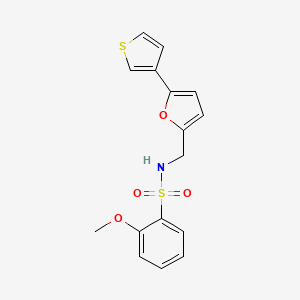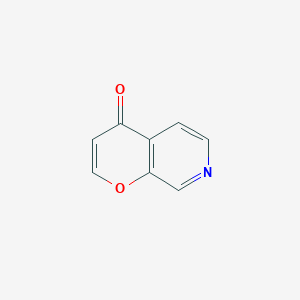![molecular formula C17H23NO2 B2665844 N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)prop-2-enamide CAS No. 2411266-65-2](/img/structure/B2665844.png)
N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)prop-2-enamide, also known as O-2050, is a synthetic opioid compound that has gained attention in recent years due to its potential as a research tool in the field of pain management.
Mechanism of Action
N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)prop-2-enamide acts as a selective agonist of the mu-opioid receptor, which is involved in the modulation of pain. Activation of the mu-opioid receptor leads to the inhibition of neurotransmitter release, resulting in a reduction in pain sensation.
Biochemical and Physiological Effects:
This compound has been found to have potent analgesic effects in animal models of pain. It has also been shown to have fewer side effects than other opioids, such as respiratory depression and sedation. However, this compound has been found to have a short half-life, which may limit its effectiveness as a pain management tool.
Advantages and Limitations for Lab Experiments
N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)prop-2-enamide has several advantages as a research tool, including its potent analgesic effects and its selectivity for the mu-opioid receptor. However, its short half-life may limit its usefulness in certain experiments, and its high potency may make it difficult to control dosing.
Future Directions
There are several areas of future research that could be explored with N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)prop-2-enamide. These include investigating its potential as a treatment for chronic pain, exploring its effects on other pain pathways, and developing new formulations that address its short half-life. Additionally, further research could be done to investigate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)prop-2-enamide involves the reaction of 4-methylphenylacetonitrile with 2-chloroethylamine hydrochloride to form N-(2-chloroethyl)-4-methylphenylacetamide. This intermediate is then reacted with oxirane to form this compound.
Scientific Research Applications
N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)prop-2-enamide has been found to have potent analgesic effects in animal models of pain. It has been shown to be effective in reducing pain sensitivity in both acute and chronic pain models. This compound has also been found to have fewer side effects than other opioids, such as respiratory depression and sedation.
properties
IUPAC Name |
N-[2-(4-methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-3-17(19)18(13-16-5-4-12-20-16)11-10-15-8-6-14(2)7-9-15/h3,6-9,16H,1,4-5,10-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVUQDSMTADZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN(CC2CCCO2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2665761.png)
![2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2665762.png)



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2665770.png)







